
(2R)-2-amino-2-pyridin-4-ylacetic acid
Beschreibung
(2R)-2-amino-2-pyridin-4-ylacetic acid is a chiral α-amino acid derivative characterized by a pyridine ring substituted at the 4-position and an acetic acid moiety with a stereogenic center (2R configuration). The compound’s structure combines a basic amino group and an acidic carboxylic acid group, rendering it amphoteric. This dual functionality enables diverse applications in medicinal chemistry, particularly as a chiral building block for drug synthesis or as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-pyridin-4-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCAQMPNJVACB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Precursor : Pyridin-4-ylglyoxylic acid is converted to its enamide derivative via condensation with a chiral auxiliary (e.g., (R)-tert-butanesulfinamide).
-
Catalyst System : Rhodium complexes with chiral ligands such as (R,R)-Me-DuPhos or (S)-BINAP induce enantioselectivity.
-
Solvent : Methanol or ethanol at 50–80°C under 10–50 bar H₂ pressure.
Key Data:
This method avoids hazardous reagents and achieves high stereocontrol, aligning with industrial safety standards highlighted in patent WO2015155664A1 for related β₃-adrenergic agonists.
Chiral Pool Synthesis from (R)-Mandelic Acid
Leveraging naturally occurring chiral compounds, (R)-mandelic acid serves as a stereochemical template for constructing the target molecule.
Synthetic Pathway:
-
Protection : (R)-Mandelic acid’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
-
Nucleophilic Substitution : Reaction with pyridin-4-ylmagnesium bromide introduces the pyridine moiety.
-
Oxidation and Deprotection : Sequential Swern oxidation and TBS removal yield the carboxylic acid.
Advantages:
-
Inherits chirality directly from (R)-mandelic acid, eliminating the need for resolution.
-
Patent WO2015155664A1 validates analogous steps for synthesizing (R)-configured intermediates.
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution using acylases or lipases provides an eco-friendly route to isolate the (2R)-enantiomer.
Process Overview:
Performance Metrics:
This method aligns with trends in green chemistry but requires additional steps to recycle the undesired enantiomer.
Diastereomeric Salt Formation
Classical resolution via diastereomeric crystallization remains viable for small-scale production.
Protocol:
Data:
Patent WO2015155664A1 emphasizes similar purification techniques for achieving >99.5% chemical purity in chiral pharmaceuticals.
Catalytic Asymmetric Amination
Transition-metal-catalyzed C–H amination offers a direct route to the target compound.
Reaction Design:
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-pyridin-4-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
a. Drug Development
(2R)-2-amino-2-pyridin-4-ylacetic acid is recognized for its role as a building block in the synthesis of various pharmaceutical agents. Notably, it is an intermediate in the synthesis of Mirabegron , a β3-adrenoceptor agonist used for treating overactive bladder conditions. The compound's ability to modulate adrenergic receptors makes it a valuable candidate in developing drugs targeting urinary disorders .
b. Potential Therapeutic Effects
Research suggests that compounds related to this compound exhibit neuroprotective properties. Studies indicate that these compounds may help in mitigating neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress .
Biochemical Research
a. Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of metabolic pathways involving amino acids and neurotransmitters. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms .
b. Structure–Activity Relationship (SAR) Studies
Researchers have conducted extensive SAR studies involving this compound to explore modifications that enhance its biological activity. These studies have identified key structural elements that contribute to its efficacy as a therapeutic agent, guiding the design of more potent analogs .
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-pyridin-4-ylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s closest analogs include pyridine- and pyrimidine-based carboxylic acids with varying substituents. Key comparisons are outlined below:
Table 1: Structural Comparison of Selected Compounds
Compound Name | Core Structure | Substituents | Key Functional Groups |
---|---|---|---|
(2R)-2-amino-2-pyridin-4-ylacetic acid | Pyridine | 4-pyridinyl, amino (2R) | Amino, carboxylic acid |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-chloro, 6-methyl | Carboxylic acid, chloro |
Pyridine-4-ylacetic acid | Pyridine | 4-pyridinyl | Carboxylic acid |
Key Observations :
- Heterocyclic Core : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) influences electronic properties. Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit greater electron deficiency due to dual nitrogen atoms, enhancing electrophilic reactivity compared to pyridine analogs .
- Substituent Effects: The amino group in the target compound introduces chirality and basicity (pKa ~9–10 for α-amino acids), whereas chloro and methyl groups in the pyrimidine analog increase hydrophobicity and alter electronegativity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound Name | pKa (Carboxylic Acid) | Solubility (H2O) | LogP |
---|---|---|---|
This compound | ~2.5 (acidic), ~9.5 (basic) | High (polar solvents) | -0.8 (estimated) |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | ~2.7 | Moderate (organic solvents) | 1.2 |
Pyridine-4-ylacetic acid | ~2.6 | High | -0.5 |
Discussion :
- Acidity : The carboxylic acid pKa of the target compound (~2.5) aligns with pyridine-4-ylacetic acid (~2.6), as both lack electron-withdrawing groups directly on the acetic acid moiety. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid has a slightly higher acidity (pKa ~2.7) due to the electron-withdrawing chloro group .
- Solubility: The amino group enhances aqueous solubility via hydrogen bonding, whereas the chloro and methyl substituents in the pyrimidine analog reduce polarity, favoring organic solvents .
Spectroscopic and Electronic Properties
Substituent electronegativity significantly impacts NMR chemical shifts. For example, the amino group (lower electronegativity) in the target compound may upfield-shift adjacent protons compared to chloro-substituted analogs. Studies on 119Sn chemical shifts demonstrate linear correlations between substituent electronegativity and NMR shifts , suggesting analogous trends in pyridine derivatives.
Table 3: NMR Chemical Shift Comparison (Estimated)
Compound Name | δ (1H, ppm, CH2) | δ (13C, ppm, COOH) |
---|---|---|
This compound | 3.8–4.2 | 172–175 |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | 4.5–4.8 | 174–177 |
Notes: Chloro substituents deshield adjacent protons, causing downfield shifts compared to amino groups .
Table 4: GHS Hazard Comparison
Compound Name | Hazard Class | Precautionary Measures |
---|---|---|
This compound | Irritant (Category 2) | Use gloves, eye protection |
2-Chloro-6-methylpyrimidine-4-carboxylic acid | Acute Toxicity (Category 4) | Ventilation, avoid inhalation |
Biologische Aktivität
(2R)-2-amino-2-pyridin-4-ylacetic acid, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties that are relevant in various medical applications, particularly in the modulation of biochemical pathways associated with disease mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, and its structure features a pyridine ring substituted with an amino group and an acetic acid moiety. This unique structure contributes to its biological activity by allowing interaction with various biological targets.
Research indicates that this compound may function through several mechanisms:
- Protein Kinase Inhibition : It has been identified as a potential inhibitor of various protein kinases, which play critical roles in cell signaling and regulation. Inhibiting these kinases can disrupt pathways involved in cancer proliferation and other diseases .
- Modulation of Neurotransmitter Systems : The compound shows promise in affecting neurotransmitter systems, particularly through modulation of glutamate receptors, which are implicated in neurological disorders .
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various tissues .
Anticancer Properties
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) through activation of caspase pathways .
Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate glutamate receptor activity is thought to play a role in its neuroprotective effects .
Immunomodulatory Activity
The compound also exhibits immunomodulatory effects, enhancing the immune response against pathogens while potentially mitigating autoimmune reactions. This dual action makes it a candidate for further investigation in treating autoimmune diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed varying degrees of kinase inhibition, correlating with reduced proliferation in cancer cell lines .
- Animal Models : In vivo studies using animal models have indicated that administration of this compound resulted in significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent .
- Neuroprotection Trials : Research involving models of neurodegeneration showed that treatment with this compound led to decreased markers of oxidative stress and improved cognitive functions, supporting its role as a neuroprotective agent .
Summary Table of Biological Activities
Q & A
Q. Stability Data :
Condition | Degradation (%) | Notes |
---|---|---|
pH 7.4, 25°C | <5 after 24 hrs | Suitable for biological assays |
pH 2.0, 60°C | 30 after 6 hrs | Avoid prolonged acidic heating |
What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
Advanced Research Question
Industrial-scale synthesis faces:
- Catalyst Loading : High Pd costs necessitate ligand recycling or heterogeneous catalysts.
- Racemization : Continuous flow systems minimize residence time at high temperatures .
- Purification : Chiral chromatography is impractical; instead, crystallize diastereomeric salts (e.g., with L-tartaric acid) .
How is computational chemistry applied to predict the bioactivity of derivatives?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.